molecular formula C9H20N2O3S B7174957 N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide

N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide

Cat. No.: B7174957
M. Wt: 236.33 g/mol
InChI Key: KDRFMJCGMWNIKN-UHFFFAOYSA-N
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Description

N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an oxazepane ring, which is a seven-membered ring containing both oxygen and nitrogen atoms.

Properties

IUPAC Name

N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-10-15(12,13)9-3-5-11-4-2-7-14-8-6-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRFMJCGMWNIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCCN1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide typically involves the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Similar structure but lacks the sulfonamide group.

    N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide: Contains a thiazole ring instead of a sulfonamide group.

Uniqueness

N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide is unique due to its combination of an oxazepane ring and a sulfonamide group, which imparts specific chemical and biological properties not found in similar compounds.

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